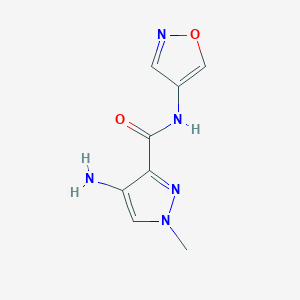

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, pharmaceuticals, and agrochemicals. Its unique structure, which includes a pyrazole ring fused with an oxazole moiety, makes it a versatile molecule for chemical modifications and functionalization.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide typically involves the following steps:

Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone or β-ketoester under acidic or basic conditions.

Introduction of the Oxazole Moiety: The oxazole ring can be introduced via a cyclization reaction involving an α-haloketone and an amide.

Amination and Carboxamide Formation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as:

Catalysts: Use of metal catalysts to enhance reaction rates.

Solvents: Selection of appropriate solvents to improve yield and purity.

Temperature and Pressure: Control of temperature and pressure to optimize reaction conditions and minimize by-products.

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can lead to the formation of reduced derivatives.

Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups such as halides or alkyl groups.

Applications De Recherche Scientifique

Anticancer Properties

Recent studies have highlighted the potential of compounds related to 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide as anticancer agents. The oxazole and pyrazole moieties are known for their biological activity, particularly against different cancer cell lines.

Case Study: Cytotoxic Activity

A study published in the International Journal of Molecular Sciences evaluated a series of oxazolo[5,4-d]pyrimidine derivatives for their cytotoxic effects against various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). One derivative exhibited a half-maximal cytotoxic concentration (CC50) of 58.4 µM against HT29 cells, significantly outperforming reference drugs like fluorouracil and cisplatin . This indicates that similar compounds may share promising anticancer activity.

Inhibition of Protein Kinases

Protein kinases are critical targets in cancer therapy due to their role in cell signaling pathways that regulate growth and proliferation. Compounds like this compound may function as inhibitors of specific protein kinases.

Research Insights

A miniperspective on small molecule inhibitors highlighted the development of diverse inhibitors targeting protein kinase D (PKD). The structure–activity relationship (SAR) studies indicated that modifications to the pyrazole framework can lead to enhanced selectivity and potency against PKD, which is implicated in various cancers .

Anti-inflammatory Applications

Pyrazole derivatives have been recognized for their anti-inflammatory properties. The structural features of this compound may contribute to its potential as an anti-inflammatory agent.

Literature Review

A comprehensive review on pyrazoles emphasized their utility as scaffolds for synthesizing anti-inflammatory and antimicrobial agents. The review noted that modifications to the pyrazole structure could enhance bioactivity against inflammation-related pathways, suggesting a pathway for developing new therapeutic agents .

Synthesis and Structural Variability

The synthesis of this compound involves various chemical transformations that allow for structural variability, which is crucial for optimizing biological activity.

Synthesis Techniques

The compound can be synthesized through a series of reactions involving isoxazole and pyrazole derivatives. For instance, nitrile oxide cycloaddition methods have been employed to create complex structures with desired pharmacological properties .

Summary Table of Applications

| Application Area | Description | Example Findings |

|---|---|---|

| Anticancer | Potential to inhibit cancer cell growth | CC50 values lower than standard chemotherapeutics |

| Protein Kinase Inhibition | Targeting specific kinases involved in cancer progression | Enhanced selectivity and potency observed |

| Anti-inflammatory | Modulation of inflammatory pathways | Promising scaffold for new anti-inflammatory drugs |

| Synthesis Variability | Diverse synthetic routes leading to multiple derivatives | Structural modifications yield varied bioactivity |

Mécanisme D'action

The mechanism of action of 4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

4-amino-1-methyl-1H-pyrazole-3-carboxamide: Lacks the oxazole moiety.

1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide: Lacks the amino group.

Uniqueness

4-amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide is unique due to the presence of both the oxazole and pyrazole rings, which confer distinct chemical and biological properties

Activité Biologique

4-Amino-1-methyl-N-(1,2-oxazol-4-yl)-1H-pyrazole-3-carboxamide is a heterocyclic compound that has garnered attention due to its potential biological activities. This article reviews the compound's synthesis, structure-activity relationships, and biological effects based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole core substituted with an amino group, a methyl group, and an oxazole ring. Its empirical formula is C8H9N5O with a molecular weight of approximately 189.19 g/mol. The structure is pivotal in determining its biological activity.

Anticancer Activity

Recent studies have shown that derivatives of pyrazole compounds exhibit significant anticancer properties. For instance, a related pyrazole derivative demonstrated potent inhibition of FLT3 and CDK2/4 kinases with IC50 values of 0.089 nM and 0.719/0.770 nM respectively, indicating strong potential for the treatment of acute myeloid leukemia (AML) . The ability to inhibit various FLT3 mutants further emphasizes the therapeutic promise of this class of compounds.

Antiviral Activity

Compounds similar to this compound have been evaluated for antiviral activity. For example, certain derivatives exhibited antiviral effects against tobacco mosaic virus (TMV), showcasing their potential as antiviral agents . The mechanisms by which these compounds exert their antiviral effects warrant further investigation.

Antimicrobial Activity

The biological activity extends to antimicrobial effects as well. Research indicates that pyrazole derivatives can exhibit antifungal properties against various phytopathogenic fungi, outperforming established fungicides in some cases . This suggests that the compound could be explored for agricultural applications as well.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of pyrazole derivatives. Modifications at different positions on the pyrazole ring significantly influence their potency and selectivity against various biological targets. For instance, the introduction of different substituents on the nitrogen atoms or carbon skeleton can enhance or diminish activity .

Case Studies

| Study | Compound | Biological Activity | Key Findings |

|---|---|---|---|

| Study 1 | Derivative A | Anticancer | IC50: 0.089 nM against FLT3 |

| Study 2 | Derivative B | Antiviral | Effective against TMV |

| Study 3 | Derivative C | Antifungal | Superior to commercial fungicides |

Propriétés

IUPAC Name |

4-amino-1-methyl-N-(1,2-oxazol-4-yl)pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N5O2/c1-13-3-6(9)7(12-13)8(14)11-5-2-10-15-4-5/h2-4H,9H2,1H3,(H,11,14) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUFGYDNTVSLJDC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C(=N1)C(=O)NC2=CON=C2)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.